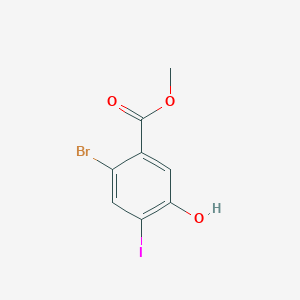
2-Chloro-2,2-difluoro-1-(4-hydroxy-1-piperazinyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2,2-difluoro-1-(4-hydroxy-1-piperazinyl)ethanone is a chemical compound with the molecular formula C7H10ClF2NO2 and a molecular weight of 213.61 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,2-difluoro-1-(4-hydroxy-1-piperazinyl)ethanone typically involves the reaction of 2-chloro-2,2-difluoroacetyl chloride with 4-hydroxy-1-piperazine . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories for experimental purposes. The synthesis process involves standard organic chemistry techniques and equipment.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-2,2-difluoro-1-(4-hydroxy-1-piperazinyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium 2-chloro-2,2-difluoroacetate, which is used for difluoromethylation reactions . The reactions are typically carried out under mild conditions to ensure high yields and minimal side reactions.
Major Products Formed
The major products formed from reactions involving this compound include aryl difluoromethyl ethers and 2,2-difluoro-2H-benzofuran derivatives .
Aplicaciones Científicas De Investigación
2-Chloro-2,2-difluoro-1-(4-hydroxy-1-piperazinyl)ethanone is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in difluoromethylation reactions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: Research involving this compound aims to develop new pharmaceuticals and therapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-2,2-difluoro-1-(4-hydroxy-1-piperazinyl)ethanone involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions and the nature of the other reactants involved . The pathways involved in its reactions include nucleophilic substitution and oxidative addition .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-2,2-difluoro-1-(4-hydroxypiperidino)-1-ethanone: This compound has a similar structure and is used in similar research applications.
2-Chloro-1-(3,4-difluorophenyl)ethanone: Another related compound used in organic synthesis.
Uniqueness
2-Chloro-2,2-difluoro-1-(4-hydroxy-1-piperazinyl)ethanone is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its difluoromethyl group is particularly valuable in medicinal chemistry for the development of new drugs with improved pharmacokinetic properties .
Propiedades
Número CAS |
453557-83-0 |
|---|---|
Fórmula molecular |
C6H9ClF2N2O2 |
Peso molecular |
214.60 g/mol |
Nombre IUPAC |
2-chloro-2,2-difluoro-1-(4-hydroxypiperazin-1-yl)ethanone |
InChI |
InChI=1S/C6H9ClF2N2O2/c7-6(8,9)5(12)10-1-3-11(13)4-2-10/h13H,1-4H2 |
Clave InChI |
UTHHCHWORBAFNA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C(=O)C(F)(F)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2'-Fluoro[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12846946.png)
![tert-Butyl (1R,4S,5R,6R)-4-acetamido-5-acetoxy-6,8-dihydroxy-7-phenyl-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B12846950.png)

![(S)-3-(1-(tert-Butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B12846963.png)

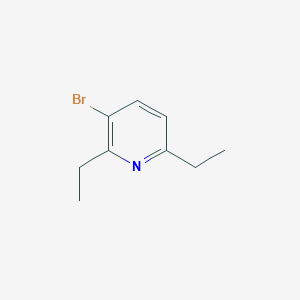
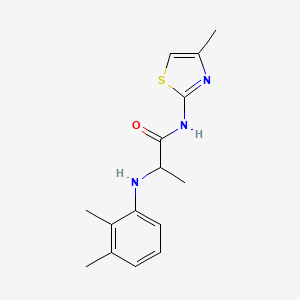
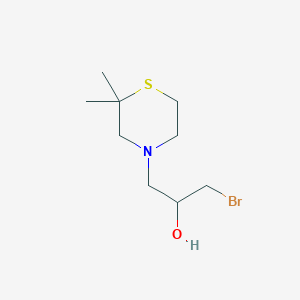
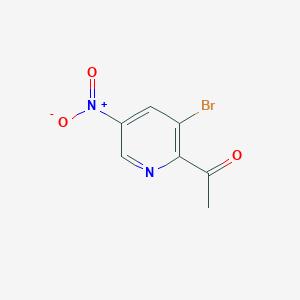
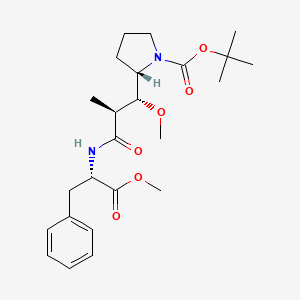
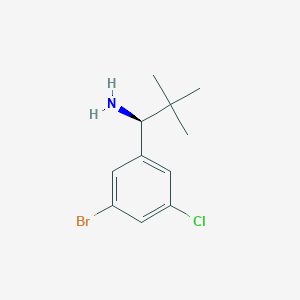

![6-Fluoro-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12847017.png)
